molecular formula C13H16O4 B8484694 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate

Cat. No. B8484694
M. Wt: 236.26 g/mol
InChI Key: YOMCVAULZUXXDS-UHFFFAOYSA-N
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Patent
US06143908

Procedure details

Then, sodium bromide (43.01 g, 0.42 mol) and sodium benzoate (60.24 g, 0.42 mol) were added to a mixture of the above 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (60.02 g, 0.39 mol) and N,N-dimethylformamide (600 ml) and the resulting mixture was stirred for 15 hours at 150° C. After cooling the salt was filtered off and N,N-dimethylformamide was removed in vacuo and water was added to the residue and extracted with toluene. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and condensed in vacuo to give crude 4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane (yield 90%).
Quantity
43.01 g
Type
reactant
Reaction Step One
Name
sodium benzoate
Quantity
60.24 g
Type
reactant
Reaction Step One
Quantity
60.02 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[Na+].[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+].Cl[CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1>CN(C)C=O>[C:3]([O:11][CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
43.01 g
Type
reactant
Smiles
[Br-].[Na+]
Name
sodium benzoate
Quantity
60.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Name
Quantity
60.02 g
Type
reactant
Smiles
ClCC1OC(OC1)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the salt
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was removed in vacuo and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate and condensed in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06143908

Procedure details

Then, sodium bromide (43.01 g, 0.42 mol) and sodium benzoate (60.24 g, 0.42 mol) were added to a mixture of the above 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (60.02 g, 0.39 mol) and N,N-dimethylformamide (600 ml) and the resulting mixture was stirred for 15 hours at 150° C. After cooling the salt was filtered off and N,N-dimethylformamide was removed in vacuo and water was added to the residue and extracted with toluene. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and condensed in vacuo to give crude 4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane (yield 90%).
Quantity
43.01 g
Type
reactant
Reaction Step One
Name
sodium benzoate
Quantity
60.24 g
Type
reactant
Reaction Step One
Quantity
60.02 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[Na+].[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+].Cl[CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1>CN(C)C=O>[C:3]([O:11][CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
43.01 g
Type
reactant
Smiles
[Br-].[Na+]
Name
sodium benzoate
Quantity
60.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Name
Quantity
60.02 g
Type
reactant
Smiles
ClCC1OC(OC1)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the salt
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was removed in vacuo and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate and condensed in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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